N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-2-naphthamide, also known as GSK2830371, is a small molecule inhibitor that has been developed for the treatment of various diseases. This compound has shown promising results in preclinical studies and has the potential to be used in clinical trials.
Wirkmechanismus
The mechanism of action of N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-2-naphthamide involves the inhibition of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a key role in the development of cancer, inflammation, and fibrosis. By inhibiting BRD4, this compound can prevent the growth of cancer cells and reduce inflammation and fibrosis (Stevens et al., 2013; Ruprecht et al., 2019).
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation and fibrosis in animal models. This compound has also been shown to have minimal toxicity in animal studies (Stevens et al., 2013; Ruprecht et al., 2019).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-2-naphthamide in lab experiments is its specificity for BRD4. This compound has been shown to selectively inhibit BRD4 without affecting other proteins, which makes it a useful tool for studying the role of BRD4 in disease development. One limitation of using this compound is its solubility in aqueous solutions, which can make it difficult to use in certain experimental settings (Stevens et al., 2013; Ruprecht et al., 2019).
Zukünftige Richtungen
There are several future directions for the study of N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-2-naphthamide. One direction is the further development of this compound for use in clinical trials. Another direction is the study of its potential use in combination with other drugs for the treatment of cancer, inflammation, and fibrosis. Additionally, the role of BRD4 in other diseases could be studied using this compound as a tool (Stevens et al., 2013; Ruprecht et al., 2019).
Conclusion
This compound is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases. Its specificity for BRD4 makes it a useful tool for studying the role of this protein in disease development. Further research is needed to develop this compound for clinical use and to study its potential use in combination with other drugs.
Synthesemethoden
The synthesis of N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-2-naphthamide involves several steps. The first step is the synthesis of 6-(pyridin-2-ylamino)pyridazine, which is then coupled with 2-naphthoyl chloride to form the final product. The synthesis of this compound has been described in detail in a research paper by GSK scientists (Stevens et al., 2013).
Wissenschaftliche Forschungsanwendungen
N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-2-naphthamide has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and fibrosis. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation and fibrosis in animal models (Stevens et al., 2013; Ruprecht et al., 2019).
Eigenschaften
IUPAC Name |
N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c29-22(18-9-8-16-5-1-2-6-17(16)15-18)25-14-13-24-20-10-11-21(28-27-20)26-19-7-3-4-12-23-19/h1-12,15H,13-14H2,(H,24,27)(H,25,29)(H,23,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHJJWQKSITGMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NCCNC3=NN=C(C=C3)NC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.